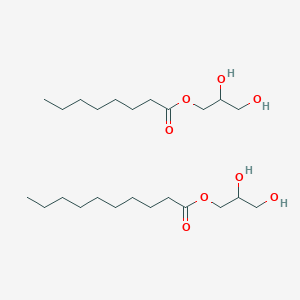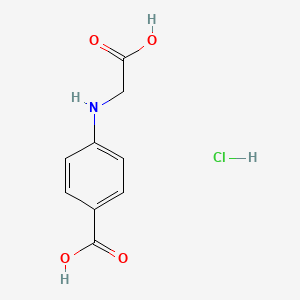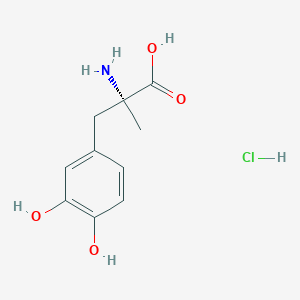
Caprylic capric triglycerride
描述
Caprylic capric triglyceride is a medium-chain triglyceride derived from the esterification of glycerol with caprylic (octanoic) and capric (decanoic) fatty acids. This compound is a colorless, odorless liquid with a light, non-greasy texture, making it highly desirable in formulations where smooth application and skin penetration are required . It is predominantly synthesized from coconut or palm kernel oil and is appreciated for its natural origin, aligning with the growing consumer demand for eco-friendly and sustainable products .
准备方法
Synthetic Routes and Reaction Conditions
Caprylic capric triglyceride is synthesized through the esterification of glycerol with caprylic and capric fatty acids. The process involves the following steps :
Separation of Fatty Acids: The fatty acids are separated from coconut or palm kernel oil using pressure and heat.
Esterification: The separated fatty acids are then esterified with glycerol under controlled conditions of temperature and pressure to form the triglyceride.
Industrial Production Methods
In industrial settings, the production of caprylic capric triglyceride involves large-scale esterification processes. The key steps include :
Hydrolysis of Oils: Coconut or palm kernel oil is hydrolyzed to separate glycerol and fatty acids.
Fractional Distillation: The medium-chain fatty acids (caprylic and capric) are separated by fractional distillation.
Esterification: The fatty acids are esterified with glycerol in the presence of catalysts to produce caprylic capric triglyceride.
化学反应分析
Types of Reactions
Caprylic capric triglyceride undergoes several types of chemical reactions, including:
Hydrolysis: The triglyceride can be hydrolyzed to yield glycerol and free fatty acids.
Esterification and Transesterification: It can participate in esterification and transesterification reactions to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically involves the use of water and catalysts such as acids or bases.
Oxidation: Requires oxidizing agents and can occur under high temperature and pressure.
Esterification: Involves the use of alcohols and acids with catalysts like sulfuric acid or enzymes.
Major Products Formed
Hydrolysis: Glycerol and free fatty acids.
Oxidation: Various oxidation products depending on the conditions.
Esterification: Different esters depending on the alcohol used.
科学研究应用
Caprylic capric triglyceride has a wide range of applications in scientific research, including:
作用机制
Caprylic capric triglyceride exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, slowing the loss of water and enhancing skin hydration . In drug delivery systems, it acts as a carrier, facilitating the penetration of active ingredients into the skin . The compound is metabolized in the body to glycerol and free fatty acids, which are further utilized for energy production .
相似化合物的比较
Caprylic capric triglyceride is often compared with other medium-chain triglycerides such as:
Glycerol monocaprylocaprate: A monoglyceride with similar emollient properties but different solubility characteristics.
Glycerol dicaprylate: A diglyceride with a larger microemulsion region in phase diagrams.
Fractionated Coconut Oil: Contains similar fatty acids but differs in the separation and re-esterification process.
Caprylic capric triglyceride is unique due to its balanced composition of caprylic and capric acids, providing a combination of stability, non-greasy texture, and excellent skin penetration .
属性
IUPAC Name |
2,3-dihydroxypropyl decanoate;2,3-dihydroxypropyl octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O4.C11H22O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14;1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h12,14-15H,2-11H2,1H3;10,12-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXUBUNVXFYXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O.CCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083574.png)
![N-[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B8083579.png)
![N-[4-fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083585.png)
![N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide](/img/structure/B8083590.png)
![3,3-dimethyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butanamide](/img/structure/B8083604.png)
![2-methoxy-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B8083608.png)
![N-[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B8083625.png)
![1-[2-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-(propan-2-yl)urea](/img/structure/B8083626.png)
![2-methyl-N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B8083631.png)

![[4-[(2R)-2-azaniumyl-3-methoxy-3-oxopropyl]phenyl]azanium;dichloride](/img/structure/B8083653.png)

![Cyclopropanesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083669.png)

